1-Bromo-2-(3-bromopropoxy)benzene

CAS No.: 37136-84-8

Cat. No.: VC1973145

Molecular Formula: C9H10Br2O

Molecular Weight: 293.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37136-84-8 |

|---|---|

| Molecular Formula | C9H10Br2O |

| Molecular Weight | 293.98 g/mol |

| IUPAC Name | 1-bromo-2-(3-bromopropoxy)benzene |

| Standard InChI | InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |

| Standard InChI Key | XREHAMWVAOBJBV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCCBr)Br |

| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |

Introduction

Chemical Identity and Properties

Structure and Identification

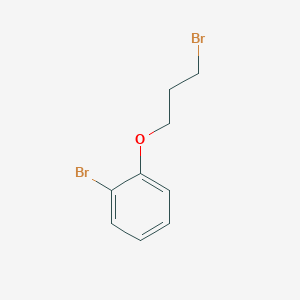

1-Bromo-2-(3-bromopropoxy)benzene consists of a benzene ring with a bromine atom directly attached to the ring and a 3-bromopropoxy group (-OCH₂CH₂CH₂Br) at the adjacent position. This arrangement creates a molecule with specific reactivity patterns that are useful in organic synthesis.

Table 1: Chemical Identifiers for 1-Bromo-2-(3-bromopropoxy)benzene

| Parameter | Value |

|---|---|

| IUPAC Name | 1-bromo-2-(3-bromopropoxy)benzene |

| CAS Number | 37136-84-8 |

| Molecular Formula | C₉H₁₀Br₂O |

| Molecular Weight | 293.98 g/mol |

| PubChem CID | 334092 |

| NSC Number | 338426 |

| Standard InChI | InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 |

| Standard InChIKey | XREHAMWVAOBJBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)OCCCBr)Br |

The compound can be distinguished from its structural isomer, 1-Bromo-2-(3-bromopropyl)benzene (C₉H₁₀Br₂), which lacks the oxygen atom and has a different arrangement of atoms .

Physical Properties

The physical properties of 1-Bromo-2-(3-bromopropoxy)benzene have been determined through various analytical methods, providing important information for handling and applications of this compound.

Table 2: Physical Properties of 1-Bromo-2-(3-bromopropoxy)benzene

| Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Color | Colorless to pale yellow |

| Estimated Boiling Point | Approximately 260-280°C at 760 mmHg |

| Estimated Flash Point | Above 130°C |

| LogP | Approximately 4.5 (indicating poor water solubility) |

| Solubility | Soluble in most organic solvents; poorly soluble in water |

The compound's high boiling point and flash point reflect the presence of both the bromine atoms and the ether linkage, which contribute to intermolecular forces .

Chemical Properties

1-Bromo-2-(3-bromopropoxy)benzene displays chemical properties consistent with its functional groups. The presence of two bromine atoms—one attached directly to the aromatic ring and another at the terminal position of the propoxy chain—provides sites for nucleophilic substitution reactions. The ether linkage offers stability while still allowing for certain transformations under specific conditions.

The compound is relatively stable under normal storage conditions but may be sensitive to strong oxidizing agents and reducing agents. The bromine atoms, particularly the one on the terminal position of the propoxy chain, are susceptible to nucleophilic attack, making this compound useful in various synthetic applications.

Synthesis and Preparation

Synthetic Routes

The primary synthetic route for producing 1-Bromo-2-(3-bromopropoxy)benzene involves the reaction of 2-bromophenol with 1,3-dibromopropane. This Williamson ether synthesis proceeds via a nucleophilic substitution mechanism.

The reaction can be represented as:

2-Bromophenol + 1,3-Dibromopropane → 1-Bromo-2-(3-bromopropoxy)benzene + HBr

This synthetic approach is favored due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.

Reaction Conditions

The synthesis typically requires specific conditions to achieve optimal yields and purity. The reaction is commonly conducted in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on 1,3-dibromopropane.

Table 3: Typical Reaction Conditions for Synthesis

| Parameter | Typical Conditions |

|---|---|

| Solvent | Acetone or Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | Reflux conditions (approximately 80-110°C) |

| Reaction Time | 12-24 hours |

| Purification | Filtration, solvent removal, and recrystallization or column chromatography |

The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the cations while leaving the nucleophilic phenoxide anion relatively unhindered.

Chemical Reactions

Types of Reactions

1-Bromo-2-(3-bromopropoxy)benzene can participate in various chemical reactions, primarily due to the presence of the bromine atoms and the ether linkage. The major types of reactions include:

-

Nucleophilic Substitution: Both bromine atoms can be replaced by nucleophiles, with the aliphatic bromine at the terminal position of the propoxy chain being more reactive than the aromatic bromine.

-

Oxidation Reactions: The compound can undergo oxidation, potentially leading to the formation of corresponding phenolic or quinone derivatives.

-

Reduction Reactions: Under appropriate conditions, reduction can convert the bromine atoms to hydrogen, yielding the corresponding hydrocarbon derivatives.

-

Metal-catalyzed Coupling Reactions: The aromatic bromine can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck couplings, making this compound valuable in the synthesis of more complex organic structures.

Common Reagents and Conditions

The reactivity of 1-Bromo-2-(3-bromopropoxy)benzene with different reagents varies depending on the specific reaction conditions and the targeted transformation.

Table 4: Common Reagents and Conditions for Reactions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, alkoxides | Polar solvents, elevated temperatures |

| Oxidation | KMnO₄, Cr(VI) reagents | Aqueous or organic media, controlled temperature |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions, low to room temperature |

| Coupling Reactions | Pd catalysts, boronic acids | Various solvents, bases, elevated temperatures |

The selectivity between the two bromine atoms can often be controlled by careful selection of reagents and reaction conditions, allowing for site-specific transformations.

Major Products

The products obtained from reactions of 1-Bromo-2-(3-bromopropoxy)benzene depend on the reagents and conditions used. Some potential products include:

-

Substitution Products: Reaction with nucleophiles can yield products where one or both bromine atoms are replaced by other groups, such as amino, thiol, or alkoxy functionalities.

-

Cyclized Products: Under certain conditions, intramolecular reactions may occur, leading to the formation of heterocyclic compounds.

-

Coupled Products: Reactions with appropriate partners under metal catalysis can lead to aryl-substituted derivatives, expanding the structural complexity.

These products serve as valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Applications and Research

Organic Synthesis Applications

1-Bromo-2-(3-bromopropoxy)benzene serves as a versatile building block in organic synthesis due to its bifunctional nature. The presence of two bromine atoms at different positions allows for sequential or selective transformations, enabling the construction of more complex molecules.

Specific applications in organic synthesis include:

-

Preparation of heterocyclic compounds through intramolecular cyclization reactions involving the bromine atoms.

-

Synthesis of extended aromatic systems through coupling reactions involving the aromatic bromine.

-

Introduction of various functional groups through selective substitution of the bromine atoms.

The compound's utility in organic synthesis is enhanced by the different reactivity profiles of the two bromine atoms, allowing for regioselective transformations.

Additional Applications

Beyond organic synthesis and pharmaceutical research, 1-Bromo-2-(3-bromopropoxy)benzene may find applications in:

-

Materials Science: As a precursor for compounds used in specialty polymers, where the bromine atoms provide sites for cross-linking or further functionalization.

-

Analytical Chemistry: As a reference compound or standard in various analytical techniques, including gas chromatography and mass spectrometry .

-

Research Tools: As a probe for studying reaction mechanisms, particularly those involving nucleophilic substitution processes.

These diverse applications highlight the versatility of 1-Bromo-2-(3-bromopropoxy)benzene in different scientific and technological contexts .

Comparison with Similar Compounds

1-Bromo-2-(3-bromopropyl)benzene

1-Bromo-2-(3-bromopropyl)benzene (C₉H₁₀Br₂) is a structural isomer of 1-Bromo-2-(3-bromopropoxy)benzene, differing in the absence of the oxygen atom in the connecting chain .

Table 5: Comparison of 1-Bromo-2-(3-bromopropoxy)benzene and 1-Bromo-2-(3-bromopropyl)benzene

| Property | 1-Bromo-2-(3-bromopropoxy)benzene | 1-Bromo-2-(3-bromopropyl)benzene |

|---|---|---|

| Molecular Formula | C₉H₁₀Br₂O | C₉H₁₀Br₂ |

| Molecular Weight | 293.98 g/mol | 277.984 g/mol |

| CAS Number | 37136-84-8 | 1075-28-1 |

| Boiling Point | Approximately 260-280°C | 277.1±15.0°C |

| Density | Not reported in available sources | 1.7±0.1 g/cm³ |

| Flash Point | Above 130°C | 137.2±19.6°C |

The absence of the oxygen atom in 1-Bromo-2-(3-bromopropyl)benzene results in different physical properties and reactivity patterns. The direct carbon-carbon linkage in this compound, as opposed to the ether linkage in 1-Bromo-2-(3-bromopropoxy)benzene, affects its polarity, solubility, and chemical behavior .

Other Related Compounds

Several other compounds share structural similarities with 1-Bromo-2-(3-bromopropoxy)benzene, including:

These structural variations provide opportunities for fine-tuning the properties and reactivity of these compounds for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume